4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-YL)isoxazole
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Overview
Description
4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a dichloropyridinyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions. For example, the reaction can be carried out using sodium bicarbonate (NaHCO₃) at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene and Moldb provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with alkynes in the presence of catalysts like 18-crown-6 and potassium carbonate (K₂CO₃).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Cycloaddition Reactions: Conditions typically involve heating the reactants in the presence of a catalyst at elevated temperatures (e.g., 80°C for 8-10 hours).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield isoxazole-linked glyco-conjugates .
Scientific Research Applications
4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are commonly found in many commercially available drugs due to their biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with biological receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Another heteroaryl halide with similar reactivity.
Fluoroisoxazoles: Isoxazole derivatives with fluorine atoms that exhibit different biological activities.
Uniqueness
4-Bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazole is unique due to the presence of both a cyclopropyl group and a dichloropyridinyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2O/c12-9-10(16-17-11(9)5-1-2-5)8-6(13)3-15-4-7(8)14/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSVCDCBWQOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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